CDC801 is a chemical compound characterized by the molecular formula C23H24N2O5. It is recognized as a potent inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), with inhibitory concentrations (IC50) of 1.1 μM and 2.5 μM, respectively . The compound has garnered attention for its potential therapeutic applications in inflammatory diseases and other conditions where modulation of these pathways may be beneficial.
The biological activity of CDC801 is primarily linked to its role as a phosphodiesterase 4 inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which can modulate inflammatory responses. Additionally, CDC801 has shown efficacy in reducing the production of pro-inflammatory cytokines, including TNF-α, which plays a crucial role in various inflammatory diseases . Its selectivity for PDE4 over other phosphodiesterase isoforms enhances its therapeutic potential while minimizing side effects associated with broader-spectrum inhibitors.
The synthesis of CDC801 typically involves multi-step organic synthesis techniques. One common method includes the condensation of appropriate amine precursors with carbonyl-containing compounds, followed by subsequent functional group modifications to achieve the desired molecular structure. Specific synthetic routes may vary based on the desired purity and yield but generally involve standard organic reactions such as nucleophilic substitutions and cyclizations .
CDC801 has potential applications in treating various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Its ability to modulate immune responses makes it a candidate for further development in therapies aimed at autoimmune diseases and other conditions characterized by excessive inflammation . Additionally, CDC801's role in inhibiting TNF-α positions it as a valuable compound in research focused on cancer therapy and neurodegenerative diseases.
Interaction studies involving CDC801 have demonstrated its capacity to inhibit specific enzymatic pathways linked to inflammation and cellular signaling. In vitro studies have shown that CDC801 effectively reduces TNF-α production in activated immune cells, suggesting its utility in modulating immune responses . Further research into its pharmacokinetics and potential drug-drug interactions is necessary to fully understand its therapeutic profile.
Several compounds share structural or functional similarities with CDC801, particularly those that also act as phosphodiesterase inhibitors or target inflammatory pathways. Here are some notable examples:
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Rolipram | C16H18N2O3 | Phosphodiesterase 4 inhibitor | Selective for PDE4; used in depression treatment |
Apremilast | C22H24N2O5 | Phosphodiesterase 4 inhibitor | Approved for psoriasis; oral administration |
Roflumilast | C17H19ClN2O3 | Phosphodiesterase 4 inhibitor | Used for COPD; anti-inflammatory properties |
CDC801's uniqueness lies in its specific inhibitory profile against both PDE4 and TNF-α, making it particularly relevant for conditions where both pathways are implicated . Its structural characteristics may also contribute to distinct pharmacological properties compared to other compounds listed.